N-(1-adamantyl)furan-2-carboxamide

Description

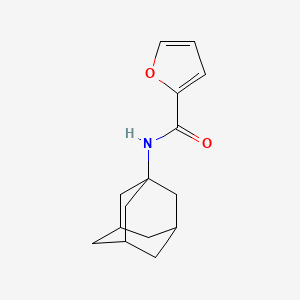

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14(13-2-1-3-18-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKHEECCFSLXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329635 | |

| Record name | N-(1-adamantyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

97508-83-3 | |

| Record name | N-(1-adamantyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Potential for Anticancer Activity

The furan-2-carboxamide scaffold is a recognized pharmacophore in the development of novel anticancer agents. Derivatives of this chemical class have demonstrated the ability to interfere with critical cellular processes involved in cancer progression.

One area of investigation for furan-2-carboxamide derivatives is their role as microtubule stabilizing agents. By stabilizing microtubules, these compounds can disrupt the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis, or programmed cell death, in cancer cells. Studies on novel furan-2-carboxamide based small molecules have shown potent anti-proliferative and anti-metastatic properties in vitro against various cancer cell lines.

Furthermore, the adamantane (B196018) group, known for its lipophilicity, can enhance the ability of a molecule to interact with biological targets. Adamantane derivatives have been explored for their potential as therapies against resistant cancers. The combination of the furan-2-carboxamide core with the adamantane moiety in N-(1-adamantyl)furan-2-carboxamide suggests that it could be a candidate for investigation as an antiproliferative agent.

Table 1: Investigated In Vitro Anticancer-Related Activities of Structurally Similar Compounds

| Compound Class | Investigated Activity | Mechanism of Action | Cell Lines Studied |

| Furan-2-carboxamide derivatives | Anti-proliferative, Anti-metastatic | Microtubule stabilization, Induction of G2/M arrest, Apoptosis potentiation | Various cancer cell lines |

| Adamantane derivatives | Antiproliferative | Urease inhibition (in some derivatives) | Not specified |

Note: This table is illustrative of activities found in related compound classes and does not represent direct data for this compound.

Potential for Antimicrobial Activity

Furan-based compounds have a history of investigation for their antimicrobial properties. The furan (B31954) ring is a key structural feature in several compounds that exhibit activity against a range of microbial pathogens.

Derivatives of carbamothioyl-furan-2-carboxamide have shown significant in vitro antimicrobial activity. The lipophilicity conferred by aromatic moieties in these structures is believed to contribute to their antibacterial efficacy. Given that the adamantane (B196018) group also possesses high lipophilicity, N-(1-adamantyl)furan-2-carboxamide may exhibit similar properties. The mechanism of action for such compounds can involve the disruption of microbial cell wall synthesis or interference with essential microbial enzymes.

Potential for Enzyme Inhibition

The adamantane (B196018) scaffold has been incorporated into molecules designed to inhibit specific enzymes. For example, certain adamantane-linked hydrazine-1-carbothioamide derivatives have been shown to exhibit urease inhibition potential. Urease is an enzyme that plays a role in the pathogenesis of several diseases, including stomach cancer and peptic ulcers. The unique three-dimensional structure of the adamantane cage can facilitate strong binding to the active sites of enzymes.

The carboxamide linkage in N-(1-adamantyl)furan-2-carboxamide provides a site for hydrogen bonding, which, in conjunction with the hydrophobic interactions of the adamantane group, could enable it to act as an inhibitor for various enzymatic targets.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For N-(1-adamantyl)furan-2-carboxamide, DFT calculations provide fundamental information about its optimized geometry, molecular orbitals, and charge distribution. These calculations are typically performed using a combination of a functional, such as B3LYP or ωB97XD, and a basis set like 6-311+G**, which offers a good balance of accuracy and computational cost.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. For this compound, calculations would seek the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

The optimized structure would likely show the furan-carboxamide portion to be nearly planar, a feature stabilized by the conjugation of the π-system. The bulky, cage-like adamantyl group, known for its rigidity, would be connected to the amide nitrogen. The orientation of the adamantyl group relative to the furan-carboxamide plane is a key structural parameter. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical yet chemically plausible data for key geometric parameters based on DFT calculations of similar structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | N-C (adamantyl) | ~1.47 Å |

| Bond Angle | O=C-N | ~123° |

| Dihedral Angle | C(furan)-C(carbonyl)-N-C(adamantyl) | ~175° - 180° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the amide linkage, which possess π-electrons and lone pairs. The LUMO is likely to be distributed over the conjugated furan-carboxamide system, particularly the antibonding π* orbitals. The adamantyl group, being a saturated hydrocarbon cage, would contribute minimally to these frontier orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical yet chemically plausible FMO data based on DFT calculations.

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| E(HOMO) | ~ -6.2 eV | Furan Ring, Amide N and O |

| E(LUMO) | ~ -1.5 eV | Furan-Carboxamide π* System |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | - |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for nucleophilic and electrophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would show the most negative potential concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The amide proton (N-H) would exhibit a region of high positive potential, making it a likely hydrogen bond donor site. The adamantyl cage would be largely neutral (green), reflecting its nonpolar, hydrocarbon nature.

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. This method is particularly useful for quantifying delocalization effects through the analysis of donor-acceptor interactions.

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) for Key Interactions in this compound (Illustrative Data) This table presents hypothetical yet chemically plausible NBO data showing stabilization from electron delocalization.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π* (C=O) | ~ 50-60 |

| LP(1) O (furan) | π* (C=C) | ~ 20-25 |

| π (C=C) (furan) | π* (C=O) | ~ 15-20 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs)—points where the gradient of the electron density is zero—QTAIM can define and quantify the nature of atomic interactions.

In this compound, QTAIM can be used to characterize the covalent bonds within the furan, amide, and adamantyl moieties, as well as weaker intramolecular interactions. For instance, a BCP between the amide hydrogen and the furan oxygen could indicate a stabilizing intramolecular hydrogen bond, which would influence the molecule's preferred conformation.

The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the interaction. For covalent bonds, ρ is high and ∇²ρ is negative. For non-covalent interactions like hydrogen bonds or van der Waals forces, ρ is low and ∇²ρ is positive. QTAIM analysis is also invaluable for studying how multiple molecules of this compound might interact in a solid state, quantifying the strength of intermolecular hydrogen bonds (e.g., N-H···O=C) that dictate crystal packing.

A Deep Dive into the Computational and Theoretical Profile of this compound

The chemical compound this compound is characterized by the covalent linkage of a rigid, bulky adamantane (B196018) cage and a planar, aromatic furan ring through an amide functional group. This unique structural combination imparts specific physicochemical properties that are of significant interest in computational chemistry. Theoretical investigations provide profound insights into its electronic structure, intermolecular interactions, conformational dynamics, and spectroscopic behavior, which are crucial for understanding its molecular nature.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. wikipedia.orguni-rostock.de Within this framework, the presence of a (3, -1) bond critical point (BCP) and its associated bond path between two nuclei is a necessary and sufficient condition for the existence of a chemical bond. researchgate.netpitt.edu

For this compound, QTAIM analysis would be used to quantify the nature of its various covalent bonds. The analysis focuses on the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP.

Covalent Bonds: For the C-C and C-H bonds within the adamantyl cage, the C-C, C-O, and C-H bonds of the furan ring, and the C=O, C-N, and N-H bonds of the amide linker, a high value of ρ(r) and a large, negative value of ∇²ρ(r) are expected. This indicates a significant accumulation of electron density, characteristic of shared (covalent) interactions.

Amide Bond (C-N): The C-N amide bond is of particular interest. QTAIM analysis can quantify its partial double-bond character, which arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. This would be reflected in the ellipticity value at the BCP, with a higher value suggesting greater π-character and restricted rotation. researchgate.net

A theoretical study would yield topological parameters similar to those presented in the table below, providing a quantitative description of the bonding within the molecule.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type Interpretation |

|---|---|---|---|

| C=O (Carbonyl) | ~0.35 | Negative | Polar Covalent |

| C-N (Amide) | ~0.28 | Negative | Polar Covalent (with π-character) |

| C-C (Adamantyl) | ~0.25 | Negative | Covalent |

| C-O (Furan) | ~0.27 | Negative | Polar Covalent |

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netnih.govscispace.com The surface is generated by partitioning the crystal electron density into molecular regions, allowing for a detailed examination of how neighboring molecules interact.

For this compound, the Hirshfeld surface mapped with the dnorm property (a normalized contact distance) would highlight regions of significant intermolecular contact. The dnorm surface displays negative values (red regions) for contacts shorter than the van der Waals radii sum, indicating close interactions like hydrogen bonds, while positive values (blue regions) represent longer contacts, and white regions denote contacts around the van der Waals separation.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts. It plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The relative area of the surface corresponding to each type of interaction can be precisely calculated.

Given the structure of this compound, the dominant intermolecular contacts are expected to be hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) interactions. The bulky, hydrogen-rich adamantyl group would lead to a very large contribution from H···H contacts. iucr.orgnih.gov The amide N-H group and carbonyl oxygen act as a hydrogen bond donor and acceptor, respectively, resulting in prominent O···H contacts.

| Interaction Type | Representative Contribution (%) | Significance |

|---|---|---|

| H···H | ~70% | Dominant van der Waals forces from adamantyl cages. nih.gov |

| O···H / H···O | ~15% | Represents N-H···O=C hydrogen bonds and weaker C-H···O contacts. |

| C···H / H···C | ~12% | Van der Waals interactions involving the carbon skeletons. iucr.org |

| Other (C···C, N···H, etc.) | ~3% | Minor contributions to crystal packing. |

The dnorm map serves as a direct visualization of molecular recognition. For this compound, distinct large, red areas would be visible on the surface. A prominent red spot would appear near the amide hydrogen atom (the donor) and another near the carbonyl oxygen atom (the acceptor), visually confirming the presence and directionality of the primary N-H···O=C hydrogen bonding that often dictates the packing of amide-containing molecules. Weaker C-H···O interactions involving the furan ring might also be identified as less intense red or orange spots.

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with a solvent environment. nih.govnih.gov An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or DMSO) and solving Newton's equations of motion for every atom over a set period, typically nanoseconds to microseconds.

This simulation would allow for extensive conformational sampling, revealing the accessible rotational states around the single bonds of the amide linker. It would show how the bulky adamantyl group and the planar furan ring move relative to each other. Analysis of the simulation trajectory, such as calculating the Root Mean Square Deviation (RMSD), can indicate the stability of the molecule's conformation over time. researchgate.net Furthermore, MD simulations explicitly model solvation effects by showing the formation and dynamics of the solvation shell around the molecule, including the specific hydrogen bonds formed between solvent molecules and the amide group.

Conformational isomerism in this compound is primarily governed by rotation around the single bonds in the furan-carboxamide-adamantyl linker. The most significant of these is the rotation around the amide C-N bond, which has a substantial energy barrier due to its partial double-bond character.

| Rotational Bond | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Amide C-N | DFT (e.g., B3LYP/6-31G*) | ~15 - 20 |

Theoretical calculations are highly effective at predicting spectroscopic parameters, which can be used to validate experimental data or to interpret complex spectra.

NMR Chemical Shifts: Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can predict the ¹H and ¹³C NMR chemical shifts for this compound. scholaris.ca These calculations provide a theoretical spectrum that can be compared with experimental results, aiding in the assignment of specific peaks to each unique proton and carbon atom in the adamantyl, furan, and amide moieties.

IR Frequencies: The vibrational frequencies corresponding to infrared (IR) absorption can also be calculated using DFT. This allows for the identification of characteristic peaks, such as the N-H stretch (typically ~3300 cm⁻¹), the C=O stretch of the amide I band (~1650 cm⁻¹), and the N-H bend of the amide II band (~1550 cm⁻¹). Calculated frequencies are often systematically scaled to better match experimental values. scispace.com

| Parameter | Hypothetical Experimental Value | Calculated Value (DFT) | Assignment |

|---|---|---|---|

| ¹H NMR (ppm) | ~8.1 | ~8.0 | N-H (Amide) |

| ¹³C NMR (ppm) | ~160 | ~159 | C=O (Carbonyl) |

| IR Frequency (cm⁻¹) | 1655 | 1690 (unscaled) | C=O Stretch (Amide I) |

| IR Frequency (cm⁻¹) | 3310 | 3400 (unscaled) | N-H Stretch |

Exploration of Biological Activities of this compound: An In Vitro and Mechanistic Perspective

Initial research into the biological profile of the chemical compound this compound suggests potential for a range of pharmacological activities, drawing inferences from its distinct structural components: an adamantane moiety and a furan-2-carboxamide core. However, specific in vitro studies and detailed mechanistic analyses exclusively focused on this compound are not extensively available in the public domain. The following exploration is based on the known biological activities of closely related chemical structures.

Strictly Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles.

Investigation of In Vitro Antiviral Potential

There is no specific information available from broad-spectrum antiviral screenings against viruses such as Influenza A, HIV, or Hepatitis B for N-(1-adamantyl)furan-2-carboxamide . While other adamantane (B196018) derivatives have shown activity, particularly against influenza A, these findings cannot be directly attributed to the compound . nih.govnih.gov

Broad-Spectrum Antiviral Screening (e.g., Influenza A, HIV, Hepatitis B)

No published studies were found that specifically screen This compound against a broad panel of viruses.

Cellular Assays for Viral Replication Inhibition

There is no available data from cellular assays that demonstrate the inhibition of viral replication by This compound .

Mechanistic Hypotheses for Antiviral Action

Without experimental data, any proposed mechanism of antiviral action for This compound would be purely speculative and not based on scientific evidence.

Antimicrobial Activity Assessments (In Vitro)

Similar to the antiviral data, specific in vitro assessments of the antibacterial and antifungal activity of This compound are not available in the reviewed literature. Studies on other furan-2-carboxamide derivatives have shown some antimicrobial effects, but this cannot be extrapolated to the specific compound of interest. researchgate.netmdpi.comnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

No data tables on the antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacterial strains, could be generated for This compound due to a lack of published research.

Antifungal Efficacy against Fungal Species

There are no available studies detailing the antifungal properties of This compound against any fungal species.

Microbial Growth Inhibition Assays

There is currently no specific information available from in vitro assays on the microbial growth inhibition properties of this compound. However, the broader classes of adamantane and furan (B31954) carboxamide derivatives have been investigated for their antimicrobial potential.

For instance, various N-(1-adamantyl)carbothioamide derivatives have demonstrated in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. ontosight.ai The efficacy of these compounds was found to be dependent on the specific chemical substitutions made to the core structure. Similarly, a series of carbamothioyl-furan-2-carboxamide derivatives showed significant antibacterial and antifungal activity. nih.govnih.gov In one study, derivatives with a 2,4-dinitrophenyl group were effective against multiple bacterial and fungal strains. nih.govnih.gov These findings indicate that the adamantane and furan carboxamide scaffolds are promising for the development of new antimicrobial agents. researchgate.net

Anticancer and Antiproliferative Activity (In Vitro Studies)

While direct in vitro anticancer studies on This compound are not specified in the reviewed literature, related furan-2-carboxamide derivatives have shown significant potential as anticancer agents.

Cell Line-Based Cytotoxicity and Viability Assays (e.g., HeLa, MCF-7, HepG2)

Research on other furan-2-carboxamide derivatives has demonstrated their cytotoxic effects on various cancer cell lines. For example, a novel furan-2-carboxamide based small molecule was reported to have an IC₅₀ ranging from 4 µM to 8 µM in different cancer cell lines. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives revealed their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.govnih.gov Specifically, N-(p-tolylcarbamothioyl)furan-2-carboxamide showed the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.govnih.gov

Inducement of Apoptosis and Cell Cycle Arrest (In Vitro)

A furan-2-carboxamide derivative has been identified as a potent inducer of apoptosis and cell cycle arrest in cancer cells. nih.gov This activity is a key indicator of a compound's potential as an anticancer therapeutic. By disrupting the cell division process, these compounds can lead to programmed cell death in cancerous tissues. nih.gov

Microtubule Stabilization Mechanisms

The anticancer mechanism of a novel furan-2-carboxamide derivative has been linked to its function as a microtubule-stabilizing agent. nih.gov Microtubules are critical for cell division, and their stabilization prevents the proper segregation of chromosomes, which in turn halts the cell cycle and initiates apoptosis. nih.gov This mechanism is a hallmark of several successful anticancer drugs.

Enzyme Inhibition Studies (In Vitro)

Specific enzyme inhibition studies for This compound were not found in the reviewed literature.

Urease Inhibition Potential

There is no available data on the urease inhibition potential of this compound. However, research on other adamantane-containing compounds has shown significant urease inhibitory activity. For example, adamantane-linked hydrazine-1-carbothioamide derivatives have exhibited potent activity against jack bean urease, with IC₅₀ values significantly lower than the standard inhibitor thiourea. nih.gov This suggests that the adamantane scaffold can be a key feature in the design of effective urease inhibitors.

Inhibition of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

This compound belongs to a class of compounds recognized for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is a key player in regulating intracellular cortisol levels by converting inactive cortisone (B1669442) to active cortisol, particularly in tissues like the liver and adipose tissue. researchgate.netuzh.ch The inhibition of 11β-HSD1 is considered a promising therapeutic strategy for metabolic disorders. nih.govresearchgate.net

Research into adamantane derivatives has revealed their potent inhibitory effects on 11β-HSD1. nih.govresearchgate.net Specifically, compounds incorporating an adamantyl group linked to a heterocyclic core, such as a furan ring, have been a focus of optimization studies. nih.gov Structure-activity relationship (SAR) data indicates that the combination of an adamantyl group with a methyl 2-furanyl moiety can lead to potent 11β-HSD1 inhibitors. nih.gov For instance, a series of novel adamantyl carboxamide and acetamide (B32628) derivatives were identified as selective inhibitors of human 11β-HSD1. nih.gov Optimization of these structures has led to the discovery of inhibitors with IC₅₀ values in the nanomolar range. nih.govnih.gov These inhibitors are often highly selective, showing no significant activity against related enzymes like 11β-HSD2 and 17β-HSD1, which is a critical factor for a favorable pharmacological profile. nih.govnih.govresearchgate.net

| Compound Class | Reported Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|

| Adamantyl ethanone (B97240) derivatives with furan moieties | ~60 nM | High selectivity over 11β-HSD2 and 17β-HSD1 | nih.gov |

| Adamantyl carboxamide derivatives | ~100 nM range | High selectivity over 11β-HSD2 and 17β-HSD1 | nih.govresearchgate.net |

| Adamantyl heterocyclic ketones | Low nanomolar | High selectivity over 11β-HSD2 and 17β-HSD1 | nih.gov |

Other Relevant Enzyme Targets

The structural motifs within this compound, namely the adamantane cage and the furan-2-carboxamide core, suggest potential interactions with other enzyme targets beyond 11β-HSD1.

Urease: Adamantane-based compounds have been investigated for their urease inhibition potential. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with several health issues, including stomach cancer and peptic ulcers. nih.gov In vitro assays have shown that adamantane-linked hydrazine-1-carbothioamide derivatives can exhibit urease inhibitory activity. nih.gov

Microtubule Stabilization: Furan-2-carboxamide derivatives have been identified as potential microtubule stabilizing agents. nih.gov One such derivative was shown to induce mitotic arrest and apoptosis in cancer cells, indicating its interaction with the tubulin protein system. nih.gov

Enoyl-ACP Reductase: In the context of antimicrobial research, furan-containing compounds have been studied as inhibitors of Mycobacterium tuberculosis Enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. semanticscholar.org

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): In silico target prediction studies on compounds with similar structural features have suggested potential interactions with enzymes of the arachidonic acid metabolism pathway, such as COX-1 and 5-LO. scispace.com

Immunomodulatory Effects (In Vitro)

The immunomodulatory potential of this compound can be inferred from studies on its constituent chemical moieties.

Cytokine Production Modulation

Adamantane and furan-containing compounds have demonstrated the ability to modulate the production of various cytokines in in vitro settings.

Pro-inflammatory Cytokines: Two adamantyl-desmuramyldipeptides were found to be strong up-regulators of IL-12 and, consequently, IFN-gamma synthesis in activated human peripheral blood mononuclear cell (PBMC) cultures. nih.gov In other studies, fucoidan (B602826) compound agents, which are polysaccharides that can contain furanose structures, enhanced the secretion of tumor necrosis factor-α (TNF-α) and granulocyte-macrophage colony stimulating factor (GM-CSF) from macrophage cell lines. nih.gov A synthetic 1,2,4-oxadiazole (B8745197) derivative also modulated TNF-α production in bone marrow-derived macrophages (BMDMs). researchgate.net

Anti-inflammatory and T-cell Cytokines: Fucoidan compounds have been shown to increase the secretion of the anti-inflammatory cytokine IL-10, as well as the T-cell-related cytokine IL-4, in vivo. nih.gov The signaling pathways for cytokine modulation can be complex; for example, cyclic adenosine (B11128) monophosphate (cAMP) analogs can inhibit IL-10 production in monocytes through the EPAC pathway while stimulating it in B cells via the PKA pathway. nih.gov

Activation of Immune Cells

The components of this compound suggest a potential role in the activation of key immune cells. In vitro studies have shown that fucoidan compounds can stimulate the proliferation of RAW264.7 macrophage cells. nih.gov Furthermore, other heterocyclic compounds have demonstrated immunomodulatory activity in murine Bone Marrow-Derived Macrophages (BMDMs), which are crucial cells in the immune response. researchgate.net Such activity can involve the repolarization of tumor-associated macrophages (TAMs) to an anti-tumoral M1 phenotype. researchgate.net

Investigation of Molecular Interactions with Biological Targets (In Silico/In Vitro)

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been applied to adamantane and furan-based compounds to elucidate their interactions with various biological targets.

11β-HSD1: Docking studies of adamantane-linked compounds with the 11β-HSD1 enzyme (e.g., PDB ID: 4C7J) have been performed. uzh.ch These simulations showed promising binding affinity scores and highlighted key interactions with important residues within the enzyme's active site, supporting the experimental findings of their inhibitory potential. uzh.ch

Urease: To understand the mechanism of urease inhibition by adamantane derivatives, molecular docking analyses have been conducted. nih.gov These studies revealed key interactions between the adamantane-containing ligands and the urease enzyme active site, with binding affinity calculations correlating well with in vitro experimental data. nih.gov

Other Targets: The versatility of the furan-2-carboxamide scaffold has been explored through docking against various other targets. These include LasR, a quorum-sensing receptor in Pseudomonas aeruginosa, and Mycobacterium tuberculosis Enoyl-ACP reductase, providing insights into potential antibacterial mechanisms. semanticscholar.orgnih.gov Furan derivatives have also been docked into the colchicine (B1669291) binding site of tubulin and the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase to explore their anti-proliferative potential. nih.gov

| Compound Class | Protein Target | PDB ID (if specified) | Key Findings | Reference |

|---|---|---|---|---|

| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | 4C7J | Promising binding affinity and interactions with active site residues. | uzh.ch |

| Adamantane-linked hydrazine-1-carbothioamides | Urease | Not specified | Binding free energy calculations agreed with in vitro inhibition data. | nih.gov |

| Furan-2-carboxamides | LasR (P. aeruginosa) | Not specified | Shared a similar binding mode to related furanones inside the LasR binding site. | nih.gov |

| N-(furan-2-yl)-1,3,4-oxadiazoles | Enoyl-ACP reductase (M. tuberculosis) | Not specified | Good binding energy, indicating prominent interaction with the active site. | semanticscholar.org |

| 2-(furan-2-yl)quinazolin-4-ones | EGFR Tyrosine Kinase | Not specified | Docking used to predict binding modes and rationalize cytotoxic activity. | nih.gov |

Identification of Key Binding Site Residues

While the specific binding site for this compound is unconfirmed, insights from related adamantane derivatives suggest likely interactions. In the context of the sigma-2 (σ2) receptor, for which some adamantane compounds are ligands, the adamantane ring binds to a hydrophobic pocket formed by residues such as Leucine 26, Leucine 38, Alanine 64, and Tryptophan 65. nih.gov If targeting sEH, the adamantyl group would occupy a large hydrophobic pocket in the C-terminal domain of the enzyme, while the amide group would be positioned to interact with the catalytic triad (B1167595) residues (Asp335, His524, Asp496) and nearby tyrosines. nih.gov

Role of Hydrophobic, Hydrogen Bonding, and π-Interactions in Binding Affinity

The binding of this compound to a protein target would be governed by a combination of intermolecular forces. ontosight.ainih.gov

Hydrophobic Interactions: The adamantyl group is exceptionally lipophilic and would be the primary driver of binding affinity through strong hydrophobic interactions with nonpolar pockets in a receptor active site. ontosight.ainih.govnih.gov This interaction is crucial for anchoring the ligand.

Hydrogen Bonding: The secondary amide linkage is a classic hydrogen bond donor (N-H) and acceptor (C=O). ontosight.aisemanticscholar.orgasu.edu This allows it to form directional hydrogen bonds with amino acid residues (like asparagine, glutamine, or serine) or with the peptide backbone in a binding site, contributing significantly to binding specificity and affinity. researchgate.netnih.gov

π-Interactions: The aromatic furan ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site. ontosight.ai This type of interaction would further stabilize the ligand-receptor complex.

Structure Activity Relationship Sar Studies

Impact of Adamantane (B196018) Moiety on Biological Activity

The adamantane group is a bulky, rigid, and highly lipophilic polycyclic hydrocarbon. mdpi.comresearchgate.net Its incorporation into drug candidates is a common strategy in medicinal chemistry to enhance pharmacological properties. nih.govresearchgate.net

The most significant contribution of the adamantane moiety is its high lipophilicity. mdpi.com This property can enhance a molecule's ability to cross biological membranes, potentially increasing its bioavailability and therapeutic effect. mdpi.comresearchgate.net The rigid, cage-like structure of adamantane protects nearby functional groups from metabolic degradation, which can improve the pharmacokinetic profile of a drug. nih.gov

The steric bulk of the adamantane group is also a critical factor. Its size and three-dimensional shape can facilitate a snug fit into the lipophilic pockets of target proteins or receptors. nih.gov This can lead to increased binding affinity and potency. However, the introduction of this bulky group can also be detrimental; in some cases, it has been shown to reduce inhibitory activity against certain enzymes, suggesting that the fit is not always productive. nih.gov

Table 1: Impact of Adamantyl Moiety on HDAC Inhibition

This table illustrates how the addition of an adamantyl group can unexpectedly decrease biological activity, as seen in a series of hydroxamic acid-based HDAC inhibitors.

| Compound | R Group | HDAC6 IC₅₀ (μM) |

|---|---|---|

| 1 | 4-biphenyl | >50 |

| 1a (ST3056) | 4'-(adamantan-1-yl)biphenyl-4-yl | 0.041 |

Data sourced from a study on biphenylacrylohydroxamic acid-based HDAC inhibitors. nih.gov

The point of attachment on the adamantane cage significantly influences biological activity. The 1-adamantyl and 2-adamantyl isomers, while chemically similar, present different three-dimensional profiles, which can dramatically alter how they interact with a biological target.

For instance, in the context of antiviral agents targeting the M2 proton channel of the Influenza A virus, the substitution pattern is crucial. Studies comparing 1- and 2-substituted adamantane derivatives have shown that minor stereoelectronic or conformational changes can profoundly impact drug potency. nih.gov For example, "2-rimantadine" was found to be significantly more potent than both amantadine (B194251) (a 1-substituted derivative) and its 1-substituted counterpart, rimantadine. Conversely, "2-amantadine" was substantially less potent than amantadine, highlighting that the substitution position must be optimized for a specific biological target. nih.gov

Contribution of the Furan (B31954) Ring to Molecular Interactions and Biological Activity

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It is a common scaffold in biologically active compounds and contributes to molecular interactions through its electronic properties and potential for non-covalent bonding. nih.govijabbr.com

Furan is considered aromatic because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons). wikipedia.orgyoutube.com Its aromaticity is more modest than that of benzene. wikipedia.org The delocalization of the oxygen's lone pair increases the electron density of the ring carbons compared to benzene. wikipedia.orglibretexts.org This electron-rich nature makes the furan ring more reactive in electrophilic substitution reactions and can influence its binding to biological targets. youtube.com The specific electronic environment of the furan ring, influenced by substituents, can enhance binding affinity through favorable electronic interactions within enzyme active sites. acs.org

The furan ring system is capable of engaging in several types of non-covalent interactions that are crucial for molecular recognition. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in a receptor's active site. ijabbr.comresearchgate.net

Furthermore, as an aromatic system, the furan ring can participate in π-π stacking interactions with other aromatic rings, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein target. ontosight.ainih.gov These stacking interactions, which can be influenced and strengthened by concurrent hydrogen bonding, are vital for the stability of ligand-receptor complexes. nih.govrsc.org

Table 2: Enhancement of Antiproliferative Activity by Furan Ring Attachment

Significance of the Carboxamide Linkage and Its Substituents

Conformational Flexibility and Rotational Barriers

The conformational landscape of N-(1-adamantyl)furan-2-carboxamide is primarily dictated by the rotational barriers around the amide (C(O)-N) and the furan-carbonyl (C-C(O)) single bonds. The interplay of steric hindrance and electronic effects governs the preferred spatial arrangement of the adamantyl and furan moieties relative to the central amide linker.

The amide bond in secondary amides typically exhibits a significant rotational barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This results in the possibility of cis and trans isomers. For this compound, the trans conformation, where the adamantyl group and the furan ring are on opposite sides of the C-N bond, is expected to be sterically favored over the cis conformation.

Table 1: Calculated Rotational Barriers for Related Amide Compounds

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| N-Benzhydrylformamide Derivatives | DFT (M06-2X/6-311+G*) | 20-23 | nih.gov |

| Adamantane-derived Amides | Dynamic NMR | 11.5–13.3 | nih.govresearchgate.net |

This table presents data for structurally related compounds to infer the potential rotational barriers in this compound.

Modulation of Polarity and Hydrogen Bonding Capacity

This compound possesses both hydrogen bond donor and acceptor sites, which are crucial for its interaction with biological macromolecules.

Hydrogen Bond Donor: The amide N-H group serves as a primary hydrogen bond donor.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide group is a strong hydrogen bond acceptor. The oxygen atom within the furan ring can also act as a hydrogen bond acceptor, although it is generally a weaker acceptor than the carbonyl oxygen. researchgate.net

The formation of intermolecular hydrogen bonds is critical for the binding of this compound to its biological targets. Studies on related adamantane derivatives have highlighted the importance of N–H···O hydrogen bonds in forming stable supramolecular structures in the solid state. researchgate.net In solution, the hydrogen bonding capacity will be influenced by the solvent environment. In polar protic solvents, the N-H and C=O groups will readily form hydrogen bonds with solvent molecules.

As previously mentioned, intramolecular hydrogen bonding can also play a role in stabilizing specific conformations. An intramolecular C–H···O hydrogen bond between a C-H bond of the adamantyl cage and the carbonyl oxygen is a possibility that could influence the orientation of the adamantyl group relative to the amide linker. researchgate.net

Table 2: Potential Hydrogen Bonding Interactions of this compound

| Interaction Type | Donor | Acceptor | Significance |

| Intermolecular | Amide N-H | Target's acceptor (e.g., C=O, N) | Key for biological target binding |

| Intermolecular | Target's donor (e.g., N-H, O-H) | Amide C=O | Key for biological target binding |

| Intermolecular | Target's donor (e.g., N-H, O-H) | Furan Oxygen | Contributes to binding affinity |

| Intramolecular | Adamantyl C-H | Amide C=O | Influences conformation |

Comparative Analysis with Related Adamantyl and Furan Derivatives

The structural and electronic properties of this compound can be better understood by comparing it with other adamantyl and furan derivatives.

Furan Derivatives: The furan ring in this compound is an aromatic heterocycle that can engage in π-π stacking interactions with aromatic residues in a binding pocket. Compared to its non-heterocyclic analog, N-(1-adamantyl)benzamide, the furan ring introduces a heteroatom that can act as a hydrogen bond acceptor. A comparative study of furan- and thiophene-based arylamides showed that N-methylfuran-2-carboxamide retains a significant portion of its hydrogen-bonded (eclipsed) conformation even in polar solvents, a behavior similar to its benzamide (B126) analog. researchgate.net This suggests that the furan ring is effective in maintaining a degree of conformational rigidity through intramolecular interactions. The replacement of the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, would alter the electronic properties and hydrogen bonding capacity of the molecule, thereby influencing its biological activity.

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes Involving N-(1-Adamantyl)furan-2-carboxamide Derivatives as Ligands

The synthesis of metal complexes with this ligand would likely involve the reaction of this compound with various metal salts in a suitable solvent. The resulting complexes could be characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

This compound possesses several potential coordination sites for metal ions:

Amide Oxygen: The carbonyl oxygen of the amide group is a primary and strong coordination site due to its high electron density.

Furan (B31954) Oxygen: The oxygen atom within the furan ring can act as a potential donor, although it is generally a weaker coordinating site compared to the amide oxygen.

Amide Nitrogen: While the lone pair on the amide nitrogen is delocalized, it can still participate in coordination, particularly after deprotonation of the N-H group.

The formation of metal complexes with this compound would be expected to produce distinct changes in its spectroscopic signatures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the coordination sites of a ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups are anticipated. For instance, coordination through the amide oxygen would lead to a decrease in the frequency of the ν(C=O) stretching band, typically observed around 1650-1680 cm⁻¹. If the furan oxygen is also involved in coordination, a shift in the ν(C-O-C) stretching vibrations of the furan ring would be expected. The ν(N-H) stretching band may also shift upon complexation, providing further insight into the coordination mode. researchgate.netresearchgate.nethilarispublisher.com

Mass Spectrometry: Mass spectrometry would be crucial for confirming the formation of the desired metal complexes and determining their stoichiometry. The mass spectra of the complexes would show peaks corresponding to the molecular ion of the complex or its fragments, allowing for the determination of the metal-to-ligand ratio. nih.gov

Table 1: Anticipated FTIR Spectral Changes Upon Complexation

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination | Rationale |

| Amide N-H Stretch | ~3300 | Shift to higher or lower wavenumbers | Indicates involvement or change in hydrogen bonding environment upon complexation. nih.gov |

| Amide C=O Stretch | ~1670 | Shift to lower wavenumbers (e.g., by 20-50 cm⁻¹) | Weakening of the C=O bond due to electron density donation to the metal center. hilarispublisher.com |

| Furan C-O-C Stretch | ~1100-1200 | Shift in frequency | Indicates involvement of the furan oxygen in coordination. |

| New Bands (M-O/M-N) | ~400-600 | Appearance of new bands | Formation of new bonds between the metal and the oxygen/nitrogen donor atoms. researchgate.nethilarispublisher.com |

Structural Analysis of Metal Complexes

Growing single crystals suitable for X-ray diffraction would be a key step. This typically involves the slow evaporation of a solvent from a solution of the complex or diffusion techniques. The resulting crystal structure would reveal the coordination number of the metal ion, the coordination mode of the ligand (monodentate or bidentate), and the packing of the complex molecules in the solid state. nih.gov In related adamantane-containing complexes, the adamantyl groups often play a significant role in the crystal packing. uzh.ch

Based on studies of similar ligands, various coordination geometries could be anticipated. For example, with a 1:2 metal-to-ligand ratio, a tetrahedral or square planar geometry could be formed with a four-coordinate metal center. Octahedral geometries are also possible, especially with the inclusion of solvent molecules or counter-ions in the coordination sphere. researchgate.net

Table 2: Potential Coordination Geometries and Ligand Ratios

| Metal:Ligand Ratio | Potential Coordination Number | Possible Geometry | Example Metal Ions |

| 1:1 | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Ag(I), Cu(I) |

| 1:2 | 4, 6 | Tetrahedral, Square Planar, Octahedral | Co(II), Ni(II), Cu(II), Zn(II) |

| 1:3 | 6 | Octahedral | Fe(III), Cr(III) |

| 2:2 (Bridging) | 4 | Dinuclear with bridging ligands | Cu(II), Zn(II) |

Theoretical Studies on Metal Complex Stability and Electronic Properties

Computational methods, such as Density Functional Theory (DFT), would be invaluable for complementing experimental findings. nih.gov Theoretical calculations can be used to:

Predict the most stable conformation of the ligand and its metal complexes.

Calculate the energies of different possible coordination modes to determine the most favorable one.

Simulate vibrational spectra (e.g., FTIR), which can aid in the interpretation of experimental data.

Analyze the electronic structure of the complexes, including the nature of the metal-ligand bonds and the distribution of electron density. uzh.chnih.gov

These theoretical insights can provide a deeper understanding of the factors governing the stability and reactivity of metal complexes of this compound.

DFT Calculations for Electronic Structure and Bonding

A thorough search of scientific databases yielded no specific studies performing DFT calculations on the metal complexes of this compound to elucidate their electronic structure and bonding. While DFT is a common method to study the energetics and nature of interactions in related adamantane (B196018) and furan-containing compounds, this particular analysis for the metal complexes of this ligand is not available. nih.gov

Conformational Changes Upon Metal Coordination

Information regarding the conformational changes of this compound upon coordination to a metal center is not present in the available literature. Studies on similar molecules sometimes involve X-ray crystallography and computational modeling to understand conformational stability, but such data for the metal complexes of the specified ligand could not be located. nih.gov

Biological Activity of Metal Complexes (In Vitro)

Enhanced or Modified Biological Profiles Compared to Free Ligand

There is no available data from in vitro studies to compare the biological profiles of metal complexes of this compound with that of the free ligand. The principle that metal chelation can enhance the biological activity of organic ligands is well-established in medicinal chemistry, but its application to this specific compound has not been reported. mdpi.com

Antiproliferative Activity of Metal Complexes

Specific data on the antiproliferative activity of metal complexes derived from this compound against any cancer cell lines is absent from the scientific literature. While various adamantane derivatives and their complexes have shown antiproliferative potential, this has not been documented for complexes of the requested furan-carboxamide ligand. researchgate.netnih.govnih.govnih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Green Chemistry Approaches

Future synthetic research is trending towards more efficient, sustainable, and environmentally benign methods for producing N-(1-adamantyl)furan-2-carboxamide and its analogs.

Advanced Catalytic Systems: Research into novel catalytic methods is a primary focus. A promising route involves the direct adamantylation of furan (B31954) derivatives using 1-adamantanol (B105290) in the presence of a Lewis acid catalyst, such as aluminum or bismuth triflate, in a nitromethane (B149229) medium. researchgate.net This method offers high yields and the potential for varying substituents on the furan ring. researchgate.net

Green Chemistry Principles: The principles of green chemistry are increasingly being applied to the synthesis of related furan-based polyamides and polyesters, and these can be adapted for smaller molecules. researchgate.net This includes the use of bio-based monomers like 2,5-furandicarboxylic acid (FDCA), which is derived from renewable resources and serves as a sustainable alternative to petroleum-based chemicals. researchgate.netrsc.org

Enzymatic and Microwave-Assisted Synthesis: Enzymatic polymerizations, utilizing enzymes like Novozyme 435, present a non-toxic and robust approach to forming amide bonds. researchgate.net Additionally, microwave-assisted synthesis has been successfully employed for preparing furan-2-carboxamide derivatives, often leading to reduced reaction times and improved yields. researchgate.net Future work could optimize these energy-efficient techniques for the specific synthesis of this compound.

Exploration of Additional In Vitro Biological Targets and Pathways

The distinct chemical motifs within this compound suggest a broad potential for biological activity. While specific data for this exact compound is nascent, research on analogous structures provides a roadmap for future in vitro investigations. The adamantane (B196018) moiety is a well-known pharmacophore used to enhance lipophilicity and metabolic stability. nih.govmdpi.comresearchgate.net

Future research should focus on screening this compound against a diverse panel of biological targets. Based on the activities of related compounds, promising areas for exploration include:

Metabolic Disorders: Adamantyl carboxamide derivatives have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov

Cardiovascular Disease: Series of 5-aryl-furan-2-carboxamide derivatives have been developed as potent antagonists for the urotensin-II receptor, a target for cardiovascular diseases. nih.gov

Infectious Diseases: Furan-2-carboxamides have demonstrated significant antibiofilm activity against pathogens like P. aeruginosa, potentially by targeting quorum-sensing pathways involving receptors like LasR. researchgate.netnih.gov The antiviral potential of adamantane derivatives is also well-documented. mdpi.comontosight.ai

Oncology: Furan-based compounds have shown promise as anticancer agents, and pyrazol-furan carboxamide analogs have been designed as inhibitors of the Akt kinase, a key protein in cancer cell signaling. ontosight.ainih.gov

Lipid Disorders: Various furan-2-carboxamide derivatives have been shown to possess strong lipid-lowering characteristics in animal models. researchgate.net

Table 1: Potential Biological Targets for Future Investigation

| Therapeutic Area | Potential Target/Pathway | Basis from Analogous Compounds | Reference |

|---|---|---|---|

| Metabolic Disease | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Adamantyl carboxamide derivatives show potent inhibition. | nih.gov |

| Cardiovascular Disease | Urotensin-II Receptor | 5-Aryl-furan-2-carboxamide derivatives act as antagonists. | nih.gov |

| Infectious Disease | Quorum Sensing (e.g., LasR in P. aeruginosa) | Furan-2-carboxamide derivatives exhibit antibiofilm properties. | researchgate.netnih.gov |

| Oncology | Akt Kinase | Pyrazol-furan carboxamide analogs act as inhibitors. | nih.gov |

| Lipid Disorders | Lipid Metabolism Pathways | N-(benzoylphenyl)-2-furamide derivatives show antihyperlipidemic activity. | researchgate.netresearchgate.net |

Advanced Computational Modeling for Predictive Activity and Mechanism Elucidation

Computational chemistry offers powerful tools to accelerate the discovery process and provide deep mechanistic insights prior to extensive laboratory synthesis.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives within the active sites of various target proteins. For example, docking studies have successfully proposed the binding mode of furan-2-carboxamides within the LasR receptor and of pyrazol-furan analogs within Akt kinase. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR studies are crucial for identifying the key physicochemical and structural features that govern biological activity. nih.gov For furan carboxamides and nitrofuran derivatives, QSAR models have been developed to correlate parameters with antimicrobial and antitubercular activities, guiding the design of more potent compounds. nih.govaimspress.com

Conformational and Interaction Analysis: Advanced computational methods can elucidate the subtle forces governing molecular conformation and crystal packing. For related adamantane-linked structures, techniques like Hirshfeld surface analysis have been used to visualize and quantify intermolecular contacts, while the CLP-Pixel method helps identify energetically significant molecular pairs in the crystal lattice. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can further quantify the strength of specific interactions like hydrogen bonds. nih.gov

Design of this compound Derivatives for Specific Applications

The core scaffold of this compound is ripe for modification to enhance potency, selectivity, and pharmacokinetic properties for specific applications. Future research will focus on systematic Structure-Activity Relationship (SAR) studies.

Bioisosteric Replacement: A key strategy involves the bioisosteric replacement of chemical moieties to improve properties like metabolic stability. The furan-2-carboxamide group itself has been successfully used as a more stable replacement for a labile furanone ring in antibiofilm agents, maintaining or even improving activity. nih.govnih.gov

Systematic Substituent Modification: Future design will involve creating libraries of derivatives by modifying both the adamantane and furan moieties.

Furan Ring Substitution: As seen in the development of urotensin-II antagonists, adding various aryl groups at the 5-position of the furan ring can dramatically influence potency. nih.gov

Adamantane Moiety Modification: The adamantyl group is known to be a crucial hydrophobic anchor that interacts with target proteins. nih.gov Its rigid structure can also be used to orient other functional groups optimally.

Linker Modification: While the amide linker is common, exploring other linking chemistries could modulate the compound's flexibility and binding characteristics.

Integration of this compound into Hybrid Molecular Systems

A frontier in drug design is the creation of hybrid molecules that combine multiple pharmacophores to achieve synergistic effects or novel mechanisms of action. The this compound scaffold is an excellent building block for such systems.

Fragment-Based Drug Design: The compound can serve as a starting fragment to be elaborated into a more complex inhibitor. Its adamantyl group provides a strong anchoring point, while the furan ring offers a vector for chemical elaboration.

Conjugate Molecules: The furan-2-carboxamide core can be chemically linked to other known active molecules. For instance, a diversity-oriented synthesis approach has shown that furan-2-carboxamides can be readily converted into carbohydrazides and triazoles, demonstrating the feasibility of attaching other molecular systems. researchgate.netnih.gov This could be used to create dual-target drugs or to append moieties that improve solubility or cell permeability.

Targeted Delivery Systems: The lipophilic adamantane group can be exploited for integration into drug delivery systems, such as lipid nanoparticles or polymers, to enhance bioavailability and target specific tissues. researchgate.net

Methodological Advancements in Structural and Spectroscopic Characterization

Accurate and detailed characterization is fundamental to understanding the structure and purity of this compound and its derivatives. Future research will benefit from the application of advanced analytical techniques.

Chromatography and Mass Spectrometry: For the analysis of furan derivatives, especially in complex matrices, methods combining headspace solid-phase microextraction (HS-SPME) with gas chromatography-tandem mass spectrometry (GC-MS/MS) are preferred for their high sensitivity and selectivity. researchgate.netnih.gov The development of improved extraction fibers, such as the SPME Arrow, offers enhanced absorption and detection of trace amounts. researchgate.net Optimized GC temperature programs and column choices (e.g., HP-5MS) are crucial for separating furan isomers and related compounds. nih.gov

Structural Analysis: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure and intermolecular interactions in the solid state. nih.gov This technique is essential for validating computational models and understanding how substituents affect molecular conformation and crystal packing.

Spectroscopic Techniques: A combination of spectroscopic methods is required for full characterization. In addition to standard ¹H and ¹³C-NMR, advanced 2D-NMR techniques can resolve complex structures. Infrared (IR) spectroscopy confirms the presence of key functional groups like the amide C=O and N-H bonds. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-adamantyl)furan-2-carboxamide?

Answer:

A common approach involves coupling furan-2-carbonyl chloride with 1-adamantylamine under reflux conditions in a polar aprotic solvent (e.g., acetonitrile or dichloromethane). This method is analogous to the synthesis of N-(2-nitrophenyl)furan-2-carboxamide, where equimolar reagents were refluxed to yield the product . For adamantyl derivatives, optimizing reaction time and temperature (e.g., 3–6 hours at 60–80°C) is critical due to the steric bulk of the adamantyl group. Purification typically involves recrystallization or column chromatography.

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

- 1H NMR : The adamantyl protons appear as sharp singlets (δ 1.6–2.2 ppm) due to the rigid, symmetric structure. The furan ring protons resonate between δ 6.3–7.5 ppm, with coupling constants (J = 1.8–3.5 Hz) indicative of aromatic furan protons .

- 13C NMR : The carbonyl carbon (C=O) appears at ~160–165 ppm, while adamantyl carbons are clustered between 25–45 ppm .

- IR : A strong absorption band near 1650–1680 cm⁻¹ confirms the amide C=O stretch, and N-H stretching appears as a broad peak at ~3300 cm⁻¹ .

Basic: What crystallographic methods are used to resolve the adamantyl group’s conformation in this compound?

Answer:

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) can determine the adamantyl group’s spatial arrangement. The adamantyl moiety’s rigidity often results in well-defined electron density maps. Intramolecular interactions (e.g., C-H···O) may influence planarity, as seen in N-(2-nitrophenyl)furan-2-carboxamide, where dihedral angles between aromatic rings were measured .

Advanced: How do intramolecular interactions and steric effects influence the molecular conformation of this compound?

Answer:

The bulky adamantyl group imposes steric constraints, potentially distorting the amide plane. Computational modeling (e.g., DFT) can predict dihedral angles between the furan ring and adamantyl group. In similar systems, intramolecular hydrogen bonds (e.g., N-H···O) stabilize specific conformations. For example, in N-(2-nitrophenyl)furan-2-carboxamide, a dihedral angle of 9.71° between aromatic rings was observed due to steric and electronic effects .

Advanced: How to design biological activity assays for evaluating anticancer potential?

Answer:

- In vitro cytotoxicity : Use the MTT assay with HCT-116 (colorectal cancer) or similar cell lines. IC50 values are calculated after 48–72 hours of exposure .

- Mechanistic studies : Assess tubulin polymerization inhibition (via fluorescence-based assays) or EGFR kinase activity, as seen in furan-carboxamide derivatives targeting these pathways .

- Control experiments : Compare with structurally related compounds (e.g., N-(4-arylphenyl)furan-2-carboxamide derivatives) to establish structure-activity relationships (SAR) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for adamantyl derivatives?

Answer:

- Systematic substitution : Synthesize analogs with varying substituents on the adamantyl or furan ring (e.g., halogens, methyl groups) to isolate electronic vs. steric effects .

- Computational docking : Use tools like AutoDock to predict binding affinities to targets (e.g., EGFR, tubulin). For instance, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives showed EGFR inhibition via π-π stacking interactions .

- Meta-analysis : Compare data across studies, noting trends such as enhanced lipophilicity from adamantyl improving blood-brain barrier penetration in related compounds .

Advanced: What computational strategies validate target engagement and pharmacokinetic properties?

Answer:

- Molecular dynamics (MD) simulations : Predict stability of ligand-target complexes (e.g., with EGFR or tubulin) over 100-ns trajectories .

- ADMET profiling : Use tools like SwissADME to estimate solubility, CYP450 interactions, and bioavailability. Adamantyl’s lipophilicity may require formulation optimization .

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogs like N-(4-bromophenyl)furan-2-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.